N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopropanecarboxamide
Description
N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopropanecarboxamide is a chemical compound that belongs to the class of tetrazoles Tetrazoles are known for their unique properties and are often used as isosteric replacements for carboxylic acids in medicinal chemistry
Properties
CAS No. |
62400-28-6 |
|---|---|
Molecular Formula |
C10H17N5O |
Molecular Weight |
223.28 g/mol |
IUPAC Name |
N-butyl-N-(2-methyltetrazol-5-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H17N5O/c1-3-4-7-15(9(16)8-5-6-8)10-11-13-14(2)12-10/h8H,3-7H2,1-2H3 |
InChI Key |
LDBNSYIDSZBOSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NN(N=N1)C)C(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with butylamine and 2-methyl-2H-tetrazole. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, nitriles can be converted to tetrazoles using sodium azide and triethylammonium chloride in nitrobenzene under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrazoles.
Scientific Research Applications
N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Tetrazoles are often explored for their potential as drug candidates due to their stability and bioactivity.
Mechanism of Action
The mechanism of action of N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N-(2H-tetrazol-5-yl)cyclopropanecarboxamide
- N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopropanecarboxylic acid
- N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopropanecarboxamide derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the tetrazole ring and the cyclopropane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
